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4-Amino-4,6-dideoxyglucose -

4-Amino-4,6-dideoxyglucose

Catalog Number: EVT-1591477
CAS Number:
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Amino-4,6-dideoxyglucose is a modified sugar molecule that plays a significant role in various biological processes, particularly in bacteria. This compound is integral to the structure of flagellin, a protein that forms the filament of bacterial flagella, contributing to the motility and virulence of certain pathogens, such as Pseudomonas syringae. The presence of 4-amino-4,6-dideoxyglucose enhances the adhesion properties of these bacteria, facilitating their interaction with host organisms and promoting infection.

Source

The compound is primarily studied in the context of Pseudomonas syringae, a plant pathogenic bacterium known for causing diseases in various crops. Research has shown that the genetic pathways involved in the synthesis of 4-amino-4,6-dideoxyglucose are crucial for the bacterium's virulence and ability to thrive in different environments .

Classification

4-Amino-4,6-dideoxyglucose belongs to a class of compounds known as amino sugars. These sugars are characterized by the presence of an amino group replacing a hydroxyl group on the sugar molecule. The specific structure of 4-amino-4,6-dideoxyglucose allows it to participate in various biochemical pathways and interactions within microbial systems.

Synthesis Analysis

Methods

The synthesis of 4-amino-4,6-dideoxyglucose can be achieved through several methods, including:

  1. Biochemical Synthesis: Utilizing enzymes from Pseudomonas syringae to catalyze the conversion of precursor sugars into 4-amino-4,6-dideoxyglucose.
  2. Chemical Synthesis: Employing chemical reactions that introduce amino groups into sugar molecules. This often involves protecting group strategies to selectively modify hydroxyl groups before deprotection.

Technical Details

Research has identified specific genes involved in the biosynthetic pathway for 4-amino-4,6-dideoxyglucose. Genetic analysis has revealed that mutations in these genes can significantly affect the production of this compound and, consequently, the virulence of Pseudomonas syringae .

Molecular Structure Analysis

Structure

The molecular structure of 4-amino-4,6-dideoxyglucose can be represented as follows:

  • Molecular Formula: C6_6H13_13N1_1O5_5
  • Structural Representation: The compound features a six-membered ring typical of hexoses but with modifications at positions 4 and 6.

Data

The specific stereochemistry and functional groups present in 4-amino-4,6-dideoxyglucose contribute to its unique properties and biological functions. The amino group at position 4 is critical for its interaction with other biomolecules.

Chemical Reactions Analysis

Reactions

Chemical reactions involving 4-amino-4,6-dideoxyglucose primarily include:

  1. Glycosylation Reactions: These reactions involve the formation of glycosidic bonds with other sugars or molecules, which can affect bacterial cell wall integrity and function.
  2. Acetylation Reactions: Modifications that can alter solubility and reactivity.

Technical Details

The reactivity of 4-amino-4,6-dideoxyglucose is influenced by its functional groups. For instance, the amino group can participate in nucleophilic substitutions while hydroxyl groups can engage in esterification reactions.

Mechanism of Action

Process

The mechanism by which 4-amino-4,6-dideoxyglucose exerts its effects involves several steps:

  1. Incorporation into Flagellin: The compound is integrated into flagellin during protein synthesis.
  2. Enhancement of Motility: The modified flagellin contributes to improved swimming and swarming motilities due to altered hydrophilicity.
  3. Adhesion Promotion: The presence of this amino sugar enhances bacterial adhesion to host tissues, facilitating colonization and infection .

Data

Studies indicate that mutations affecting the synthesis pathway result in decreased virulence and motility in Pseudomonas syringae, underscoring the importance of this compound in pathogenicity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amino group.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to analyze the structure and purity of synthesized 4-amino-4,6-dideoxyglucose.

Applications

Scientific Uses

  1. Microbial Pathogenesis Studies: Understanding how 4-amino-4,6-dideoxyglucose contributes to bacterial virulence aids in developing strategies for disease control.
  2. Biochemical Research: Investigating glycosylation patterns in proteins where this compound is involved can provide insights into cellular processes.
  3. Pharmaceutical Development: Potential applications in designing antimicrobial agents targeting bacterial adhesion mechanisms.
Biosynthetic Pathways and Enzymatic Cascades

Biosynthesis in Actinobacteria and Proteobacteria

Role of dTDP-glucose 4,6-dehydratases in precursor formation

dTDP-glucose 4,6-dehydratase (RmlB homologs) catalyzes the first committed step in 4-amino-4,6-dideoxyglucose biosynthesis. This enzyme converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, a key intermediate for aminated deoxysugars. The reaction involves NAD⁺-dependent dehydration at the C4 and C6 positions, forming a 4-keto group while eliminating the 6-OH group [1] [6]. In Streptomyces sp. GERI-155, this enzyme is part of a five-enzyme cascade (including dTMP kinase, acetate kinase, dTDP-glucose synthase, and dehydratase) that achieves a 57% conversion yield of dTDP-4-amino-4,6-dideoxy-D-glucose from glucose-1-phosphate and TMP within 270 minutes [1]. Structural studies of the viral homolog R141 from Acanthamoeba polyphaga Mimivirus reveal a conserved short-chain dehydrogenase/reductase (SDR) fold but highlight unique conformational changes upon substrate binding [4].

PLP-dependent aminotransferases in amino group incorporation

Aminotransferases (e.g., GerB, DesI, QdtB) incorporate the amino group at C4 using pyridoxal 5′-phosphate (PLP) as a cofactor. These enzymes catalyze a transamination reaction between dTDP-4-keto-6-deoxy-D-glucose and L-glutamate, producing dTDP-4-amino-4,6-dideoxy-D-glucose (dTDP-viosamine) and 2-oxoglutarate [1] [8]. For example:

  • GerB in Streptomyces sp. GERI-155 shows strict specificity for dTDP-linked substrates [1].
  • QdtB in Thermoanaerobacterium thermosaccharolyticum acts on dTDP-3-oxo-6-deoxy-D-glucose during dTDP-Quip3NAc biosynthesis [9].

These aminotransferases are highly stereoselective, ensuring the D-gluco configuration of the final product. Mutational studies (e.g., H220K substitution in CDP-6-deoxy-D-glycero-L-threo-4-hexulose-3-dehydrase) confirm that active-site residues govern PLP binding and substrate orientation [7].

Epimerization and acetylation steps in modified derivatives

Downstream modifications generate structural diversity:

  • Epimerization: Enzymes like 3,5-epimerases convert dTDP-4-keto-6-deoxyglucose to dTDP-4-keto-6-deoxygalactose for derivatives such as D-fucosamine [9].
  • Acetylation: Transacetylases (e.g., QdtC) add acetyl groups to C3-amino groups. In T. thermosaccharolyticum, QdtB and QdtC sequentially convert dTDP-3-oxo-6-deoxy-D-glucose to dTDP-3-acetamido-3,6-dideoxy-D-glucose (dTDP-Quip3NAc) [9].
  • Table 1: Key Enzymes in 4-Amino-4,6-dideoxyhexose Biosynthesis
EnzymeFunctionSubstrate SpecificityOrganism
RmlB (dTDP-glucose 4,6-dehydratase)Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucosedTDP/UDP-glucoseStreptomyces sp. GERI-155 [1]
GerB (PLP-dependent aminotransferase)Transaminates C4 of dTDP-4-keto-6-deoxy-D-glucoseStrict for dTDP-sugarsStreptomyces sp. GERI-155 [1]
QdtB (Aminotransferase)Converts dTDP-3-oxo-6-deoxyglucose to dTDP-3-amino-3,6-dideoxyglucosedTDP-3-oxo-6-deoxy-D-glucoseT. thermosaccharolyticum [9]
CDP-6-deoxy-D-glycero-L-threo-4-hexulose-3-dehydrasePMP-dependent C3 deoxygenationCDP-linked substratesSalmonella typhi [7]

Regulatory Mechanisms in Nucleotide-Activated Sugar Pathways

Transcriptional control of biosynthetic gene clusters

Biosynthetic genes for 4-amino-4,6-dideoxyglucose are clustered with antibiotic pathways (e.g., ery, vio, acb), enabling coordinated expression:

  • The eryCIV gene in Saccharopolyspora erythraea encodes dTDP-viosamine aminotransferase and is co-transcribed with erythromycin biosynthetic genes [8].
  • Metagenomic studies of marine sediments reveal that Proteobacteria and Actinobacteria harbor diverse gene clusters (e.g., qdt, acb) for deoxysugar biosynthesis under tight transcriptional regulation [3].

These clusters are often activated during secondary metabolite production. For example, in Streptomyces spectabilis, dTDP-glucose synthase genes are linked to spectinomycin biosynthesis and induced in nutrient-limited conditions [6].

Substrate specificity of kinases and nucleotidyltransferases

Initial activation steps dictate nucleotide selectivity:

  • dTDP-glucose synthase (RmlA): Preferentially uses glucose-1-phosphate and TTP to form dTDP-glucose [6].
  • UDP-glucose synthase: In fungi, UDP-glucose 4,6-dehydratase initiates UDP-rhamnose biosynthesis, contrasting with bacterial dTDP pathways [5].

Enzymes like AcbU (a thymidylyltransferase) show high specificity for TTP, ensuring dTDP-sugar production. Site-directed mutagenesis of conserved motifs (e.g., RHYE in dTDP-glucose synthases) alters nucleotide discrimination [6] [9].

  • Table 2: Modifications of 4-Amino-4,6-dideoxyglucose Derivatives
DerivativeModification StepsBiological Context
dTDP-4-amino-4,6-dideoxy-D-glucose (dTDP-viosamine)Transamination at C4 by GerB/DesIPrecursor for desosamine in macrolide antibiotics [1] [8]
dTDP-3-acetamido-3,6-dideoxy-D-glucose (dTDP-Quip3NAc)Isomerization → Transamination (QdtB) → Acetylation (QdtC)O-antigens in Gram-negative bacteria [9]
CDP-4-amino-4,6-dideoxy-D-glucoseEpimerization at C3/C5; dehydration at C33,6-Dideoxyhexose biosynthesis [7]

Properties

Product Name

4-Amino-4,6-dideoxyglucose

IUPAC Name

(2R,3S,4R,5R)-4-amino-2,3,5-trihydroxyhexanal

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

UEHGPSGGFKLPTD-JGWLITMVSA-N

Synonyms

4-amino-4,6-dideoxy-D-glucose
4-amino-4,6-dideoxyglucose
Qui4N suga

Canonical SMILES

CC(C(C(C(C=O)O)O)N)O

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H](C=O)O)O)N)O

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